Secretin, rat

Descripción

Propiedades

IUPAC Name |

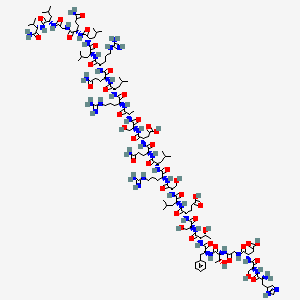

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C129H216N42O42/c1-58(2)40-78(119(206)170-99(64(13)14)102(134)189)149-94(181)51-145-105(192)74(29-33-91(131)178)153-113(200)81(43-61(7)8)161-116(203)82(44-62(9)10)159-108(195)72(27-22-38-143-128(137)138)151-110(197)75(30-34-92(132)179)154-114(201)79(41-59(3)4)157-107(194)71(26-21-37-142-127(135)136)150-103(190)65(15)148-121(208)87(53-172)166-118(205)86(49-98(187)188)163-111(198)76(31-35-93(133)180)155-115(202)80(42-60(5)6)158-109(196)73(28-23-39-144-129(139)140)152-122(209)89(55-174)167-117(204)83(45-63(11)12)160-112(199)77(32-36-96(183)184)156-123(210)90(56-175)168-126(213)101(67(17)177)171-120(207)84(46-68-24-19-18-20-25-68)164-125(212)100(66(16)176)169-95(182)52-146-106(193)85(48-97(185)186)162-124(211)88(54-173)165-104(191)70(130)47-69-50-141-57-147-69/h18-20,24-25,50,57-67,70-90,99-101,172-177H,21-23,26-49,51-56,130H2,1-17H3,(H2,131,178)(H2,132,179)(H2,133,180)(H2,134,189)(H,141,147)(H,145,192)(H,146,193)(H,148,208)(H,149,181)(H,150,190)(H,151,197)(H,152,209)(H,153,200)(H,154,201)(H,155,202)(H,156,210)(H,157,194)(H,158,196)(H,159,195)(H,160,199)(H,161,203)(H,162,211)(H,163,198)(H,164,212)(H,165,191)(H,166,205)(H,167,204)(H,168,213)(H,169,182)(H,170,206)(H,171,207)(H,183,184)(H,185,186)(H,187,188)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)/t65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-,101-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHWQEXKRMDFFJ-NEMWHCQRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C129H216N42O42 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3027.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de secretina (rata) (sal de trifluoroacetato) implica la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. El proceso comienza con la unión del primer aminoácido a una resina sólida, seguido de la adición secuencial de aminoácidos protegidos. Cada aminoácido se acopla a la cadena peptídica en crecimiento mediante reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt). Después de que la cadena peptídica está completamente ensamblada, se escinde de la resina y se desprotege utilizando ácido trifluoroacético (TFA), lo que da como resultado la forma de sal de trifluoroacetato del péptido .

Métodos de producción industrial

La producción industrial de secretina (rata) (sal de trifluoroacetato) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. A menudo se emplean sintetizadores de péptidos automatizados para optimizar el proceso, asegurando una alta pureza y rendimiento. El producto final se purifica normalmente utilizando cromatografía líquida de alta resolución (HPLC) para eliminar cualquier impureza y alcanzar el nivel de pureza deseado .

Análisis De Reacciones Químicas

Chemical Reactions Involving Secretin

The primary chemical reactions associated with secretin involve its interaction with specific receptors and subsequent intracellular signaling pathways. The following sections detail these interactions and their physiological implications.

Binding to Secretin Receptors

-

Mechanism : Secretin binds to its receptor (secretin receptor) located on the surface of target cells, such as cholangiocytes in the liver and pancreatic duct cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within the cell.

-

Research Findings : Studies have shown that secretin significantly enhances cAMP production in cholangiocytes, which is critical for stimulating bicarbonate secretion and promoting bile flow .

Effects on Bicarbonate Secretion

-

Physiological Role : One of the most significant actions of secretin is its ability to stimulate bicarbonate secretion from pancreatic ducts and Brunner's glands in the duodenum. This secretion helps neutralize gastric acid, providing an optimal pH for enzymatic activity in the intestine.

-

Data Table :

| Treatment Type | Bicarbonate Secretion (mEq/L) | Statistical Significance |

|---|---|---|

| Control (Saline) | 10.5 ± 1.2 | - |

| Secretin Administered | 20.3 ± 1.5 | P < 0.01 |

This table illustrates the significant increase in bicarbonate secretion following secretin administration compared to control groups .

Influence on Cholangiocyte Proliferation

-

Proliferative Effects : Research indicates that secretin not only stimulates secretion but also promotes proliferation of cholangiocytes, which are essential for bile duct health.

-

Findings : Prolonged administration of secretin resulted in increased intrahepatic bile duct mass (IBDM) and enhanced expression of proliferative markers such as proliferating cell nuclear antigen (PCNA) in cholangiocytes .

Interaction with Other Hormones

-

Synergistic Effects : Secretin's effects can be modulated by other hormones such as cholecystokinin (CCK). When administered together, they can synergistically enhance pancreatic enzyme secretion and bile flow.

-

Research Data :

| Hormone Combination | Bile Flow Rate (mL/min) | Statistical Significance |

|---|---|---|

| Control (Saline) | 5.0 ± 0.5 | - |

| Secretin Alone | 8.0 ± 0.7 | P < 0.05 |

| Secretin + CCK | 12.5 ± 1.0 | P < 0.001 |

This table shows how combined treatment with secretin and CCK significantly increases bile flow compared to either treatment alone .

Aplicaciones Científicas De Investigación

Gastrointestinal Function

Secretin is primarily known for its role in stimulating pancreatic bicarbonate secretion and regulating gastric acid secretion.

Biliary Proliferation

A study demonstrated that prolonged administration of secretin to normal rats significantly increased biliary proliferation and enhanced expression of secretin receptors (SR) and cystic fibrosis transmembrane conductance regulator (CFTR) in cholangiocytes. The findings indicated that secretin administration resulted in elevated cAMP levels and increased bile and bicarbonate secretion compared to saline-treated controls (Table 1) .

| Parameter | Secretin-treated Rats | Saline-treated Rats |

|---|---|---|

| Bile Flow (µL/min) | Increased | Baseline |

| Bicarbonate Concentration (mM) | Elevated | Baseline |

| mRNA Expression of SR and CFTR | Enhanced | Normal |

Gastric Acid Secretion

Research has shown that secretin can inhibit gastric acid secretion in rats, particularly under conditions of chronic hypergastrinemia. The study observed a dose-dependent inhibition of acid output following secretin administration, suggesting a complex interplay between secretin and gastrin levels .

Neuroendocrine Regulation

Secretin's effects extend beyond the gastrointestinal tract; it also influences neuroendocrine functions.

Vagal Afferent Activation

Secretin has been shown to activate vagal primary afferent neurons in rats. A study recorded the firing rates of sensory neurons in response to secretin, revealing that it significantly increased neuronal activity, particularly in neurons responsive to intestinal stimuli . This highlights secretin's role in mediating gut-brain communication.

Food Intake Regulation

Recent investigations indicate that secretin may function as an anorectic peptide. Central and peripheral administration of secretin suppressed food intake in wild-type mice but not in secretin receptor-deficient mice, suggesting its involvement in appetite regulation via central neural pathways .

Pancreatic Function

Secretin is a key regulator of pancreatic exocrine function.

Pancreatic Secretion

Studies have shown that intraduodenal infusion of hydrochloric acid stimulates the release of secretin, which subsequently enhances pancreatic bicarbonate secretion. This process is vital for neutralizing gastric acid entering the small intestine and facilitating proper digestion .

Mecanismo De Acción

La secretina (rata) (sal de trifluoroacetato) ejerce sus efectos uniéndose al receptor de secretina (SCT-R) en las células diana. Esta unión activa la adenilato ciclasa, lo que lleva a un aumento de los niveles intracelulares de monofosfato cíclico de adenosina (AMPc). Los niveles elevados de AMPc activan entonces la proteína quinasa A (PKA), que fosforila varias proteínas diana, lo que da como resultado la secreción de fluidos digestivos del estómago, el páncreas y el hígado .

Comparación Con Compuestos Similares

Research Findings and Implications

- Therapeutic Potential: Rat secretin’s inability to stimulate insulin (unlike GLP-1) limits its use in diabetes but supports roles in pancreatitis or acid-base disorders .

- Species-Specific Pharmacology : Cross-species receptor differences (e.g., rat vs. human SCTR) necessitate caution in translational studies .

- Neuropeptide Roles: Secretin’s cerebellar effects (e.g., GABA modulation) suggest non-digestive functions, paralleling PACAP/VIP neuroactivity .

Actividad Biológica

Secretin, a peptide hormone produced by the S cells of the duodenum, plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, pancreatic bicarbonate secretion, and biliary function. This article explores the biological activity of secretin specifically in rats, summarizing key research findings, mechanisms of action, and physiological implications.

Overview of Secretin

Secretin is a 27-amino acid peptide that belongs to the secretin-glucagon family. It was first identified in 1902 by Bayliss and Starling. The primary function of secretin is to regulate the pH of the intestinal contents by stimulating bicarbonate secretion from the pancreas and inhibiting gastric acid secretion .

-

Inhibition of Gastric Acid Secretion :

- Secretin inhibits gastric acid secretion through a complex mechanism involving somatostatin and prostaglandins. Studies have shown that intravenous administration of secretin can significantly reduce acid secretion stimulated by pentagastrin in conscious rats .

- The inhibition is dose-dependent, with an ID50 of less than 0.5 clinical units (CU) per rat .

- Stimulation of Bicarbonate Secretion :

- Effects on Biliary Function :

Table 1: Effects of Secretin on Gastric Acid Secretion

| Treatment | Acid Secretion (mmol/L) | Comments |

|---|---|---|

| Control | 5.0 | Baseline acid secretion |

| Pentagastrin Alone | 10.0 | Increased acid secretion |

| Secretin (5.6 pmol/kg) | 2.0 | Significant inhibition observed |

Data adapted from studies on gastric acid response to secretin in rats .

Case Studies

- Chronic Endogenous Hypergastrinemia :

- Reserpine-treated Rats :

Physiological Implications

The biological activities of secretin have significant implications for digestive health:

- Regulation of Digestion : By modulating gastric acid and bicarbonate levels, secretin plays a vital role in maintaining optimal conditions for enzymatic digestion.

- Potential Therapeutic Targets : Understanding secretin's mechanisms may lead to therapeutic applications for conditions such as peptic ulcers or pancreatitis.

Conclusions

Secretin is a multifaceted hormone with critical roles in gastrointestinal physiology, particularly in rats. Its ability to inhibit gastric acid secretion while stimulating bicarbonate release underscores its importance in digestive processes. Continued research into its mechanisms may provide further insights into its therapeutic potential and broader physiological roles.

Q & A

Q. How to design a study investigating Secretin’s role in autism spectrum disorder (ASD) using rat models?

- Methodological Answer :

- Animal Model : Use BTBR T+tf/J rats (ASD-like phenotype) and administer intracerebroventricular Secretin (1 µg/kg).

- Behavioral Tests : Compare social interaction (three-chamber test) and repetitive behaviors (marble burying) pre- and post-treatment.

- Molecular Analysis : Quantify SCTR expression in cerebellar Purkinje cells via qPCR and IHC .

Q. What controls are critical when evaluating Secretin antibodies in immunohistochemistry?

- Methodological Answer : Include:

- Pre-absorption Controls : Incubate antibodies with excess Secretin peptide (10x molar ratio) to block binding.

- Tissue Controls : Compare staining in SCTR-rich (pancreas) vs. SCTR-poor (liver) tissues.

- Isotype Controls : Use rabbit IgG instead of primary antibody to rule out nonspecific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.